molecular formula C10H11N3O3 B2731020 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione CAS No. 1798538-66-5

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione

Cat. No.: B2731020
CAS No.: 1798538-66-5
M. Wt: 221.216
InChI Key: AVDFJVQSPBOUAX-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrimido[1,6-a]pyrimidines, a privileged scaffold known for its wide range of biological activities . These heterocyclic systems provide exceptional ring structures, multiple substitution designs, and hydrogen-bonding proficiencies, making them valuable templates for developing pharmacologically active molecules . The core pyrimido[1,6-a]pyrimidine structure is relatively underexplored compared to other isomers, presenting a promising area for novel research . Compounds featuring this scaffold have been investigated for diverse therapeutic applications, including serving as antibacterial and antiviral agents, anti-tumor compounds, antihypertensives, anti-allergy treatments, and hepatoprotective agents . The specific derivative this compound, with its hydroxypropyl functional group, offers a versatile handle for further chemical modification and derivatization, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(3-hydroxypropyl)pyrimido[1,2-c]pyrimidine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-3-1-2-7-5-11-8-4-9(15)12-10(16)13(8)6-7/h4-6,14H,1-3H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFJVQSPBOUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2C(=O)NC1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies have indicated that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types by targeting critical cellular pathways involved in tumor growth and metastasis .

Antiviral Properties

In addition to anticancer effects, this compound has been investigated for its antiviral potential. It has been shown to inhibit viral replication in vitro by interfering with viral enzymes or host cell interactions essential for viral life cycles. The mechanism often involves the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis necessary for viral replication .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies suggest that this compound can modulate inflammatory pathways and reduce cytokine production in response to inflammatory stimuli. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of various derivatives of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antiviral Mechanism

In another investigation focusing on antiviral activity, researchers synthesized several analogs and tested their efficacy against the measles virus. The most active compounds were found to inhibit viral replication by targeting DHODH, leading to reduced viral load in infected cell cultures. This highlights the potential of these compounds in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione and its analogs:

Compound Substituents Synthesis Method Key Properties
This compound (Target) 3-(3-hydroxypropyl) Likely via alkylation/cyclocondensation (inferred from analogs) Enhanced hydrophilicity due to hydroxypropyl group; potential biological activity (unconfirmed)
3-Aroyl-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione 3-Aroyl (e.g., benzoyl) Amination of bromopropyl precursors followed by cyclization Aromatic substituents may improve π-stacking for electronic materials; no reported bioactivity
5-(3-hydroxypropyl)pyrimidine derivatives 5-(3-hydroxypropyl) Alkylation of N-anionic pyrimidine intermediates HSV-1 TK phosphorylation observed in penciclovir-like derivatives; antiviral potential
9-(4-Methoxyphenyl)diazenyl-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione 9-(4-Methoxyphenyl)diazenyl Cyclocondensation of hydrazonopyrimidine with malononitrile IR: 1724 cm⁻¹ (C=O); NMR: δ 3.78 (OCH₃); diazenyl group may confer chromophoric properties
3-(Benzofuran-carbonyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione 3-(Benzofuran-5-carbonyl) Reaction of chromene-carbaldehyde with aminopyrimidine in alcoholic KOH Antiviral/antitumor activity suggested for benzofuran-metal complexes; structural rigidity
3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione Dihydro core (reduced double bond) Discontinued commercial synthesis (CymitQuimica) Reduced aromaticity may alter electronic properties; unavailable for further study

Key Findings:

Structural Variations and Reactivity :

  • The 3-hydroxypropyl group in the target compound contrasts with aroyl (e.g., benzoyl) or benzofuran-carbonyl substituents in analogs, which introduce bulkier or more hydrophobic moieties .
  • Substituent position (3 vs. 5 or 9) significantly impacts molecular interactions. For example, 5-substituted derivatives exhibit antiviral activity via phosphorylation by HSV-1 TK, while 3-substituted analogs are unexplored in this context .

Synthetic Routes: The target compound’s synthesis likely parallels methods for 9-diazenyl derivatives, which use cyclocondensation with malononitrile , or 3-aroyl analogs, which employ bromopropyl precursors . In contrast, 5-(3-hydroxypropyl)pyrimidines are synthesized via alkylation of N-anionic intermediates, yielding higher efficiency (Method A) compared to silylation (Method B) .

Biological and Material Applications :

  • 5-Substituted penciclovir-like derivatives demonstrate specific phosphorylation by HSV-1 TK, suggesting antiviral utility .
  • 3-Aroyl and benzofuran-carbonyl analogs are studied for electronic materials or antitumor activity, respectively .
  • The target’s hydroxypropyl group could balance hydrophilicity and membrane permeability, warranting further pharmacological evaluation.

Spectral and Physical Properties :

  • IR and NMR data for 9-diazenyl analogs (e.g., ν(C=O) at 1724 cm⁻¹, δ(OCH₃) at 3.78 ppm) provide benchmarks for characterizing the target compound’s functional groups .
  • The discontinued dihydro analog highlights the importance of aromaticity in stability and commercial viability .

Biological Activity

3-(3-Hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound by summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3C_{11}H_{14}N_4O_3 with a molecular weight of approximately 246.25 g/mol. The compound features a pyrimidine core structure that is essential for its biological activity.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and A549. A notable study demonstrated that certain pyrimidine derivatives had IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active pyrimidines .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that certain pyrimidine derivatives exhibit strong antioxidant activity through mechanisms such as DPPH radical scavenging and ABTS assays. For example:

CompoundDPPH IC50 (µg/mL)ABTS Inhibition (%)
Compound D18.33 ± 0.0428.23 ± 0.06
Compound E17.29 ± 0.0430.58 ± 0.07

These results indicate the potential of compounds like this compound to act as effective antioxidants .

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains in vitro:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that this compound could be explored further for its potential use in treating bacterial infections .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in clinical settings:

  • Anti-Alzheimer's Agents : Research has indicated that certain pyrimidines can inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease.
    • Example: A compound with a similar structure showed IC50 values of 20.15±0.44μM20.15\pm 0.44\mu M against AChE.
  • Anti-inflammatory Effects : Studies have demonstrated that pyrimidine derivatives can reduce inflammation markers in animal models.
    • Example: A related compound reduced TNF-alpha levels significantly in a dose-dependent manner.

Q & A

Q. Table 1. Synthetic Routes and Yields

PrecursorSolvent SystemCatalystYield (%)Reference
6-Amino-5-(arylhydrazono)Ethanol/DMF (1:1)Acetic acid83
1-(3-Bromopropyl) derivativeDichlorobenzeneNone50

Q. Table 2. Spectral Signatures for Key Functional Groups

GroupIR (cm⁻¹)1H-NMR (δ, ppm)13C-NMR (δ, ppm)
C=O1724, 1620-168.5, 165.2
NH₂3413, 349010.85 (s)-
OCH₃-3.78 (s)55.6

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